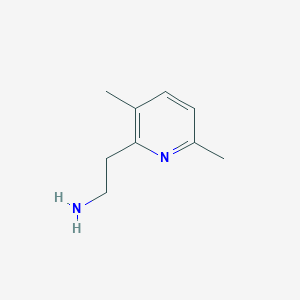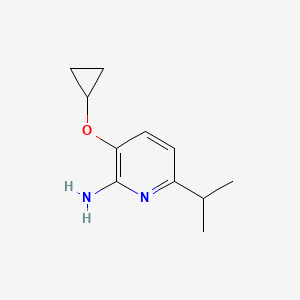
3-Cyclopropoxy-6-isopropylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with cyclopropyl bromide and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of 3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOtBu.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with altered substituents .
科学的研究の応用
3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
6-(propan-2-yloxy)pyridin-3-amine: Similar in structure but with different substituents.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.
3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and imidazo ring fused to a pyridine
Uniqueness
3-CYCLOPROPOXY-6-(PROPAN-2-YL)PYRIDIN-2-AMINE is unique due to its specific combination of cyclopropoxy and isopropyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
InChIキー |
NSSYZJVWPCALLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


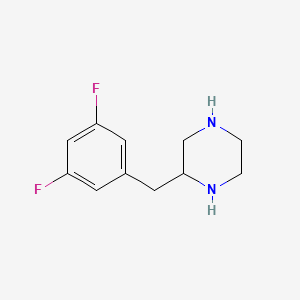
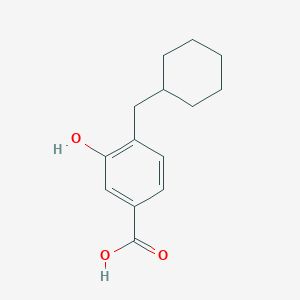

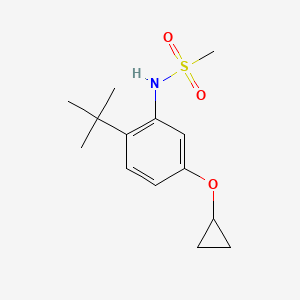
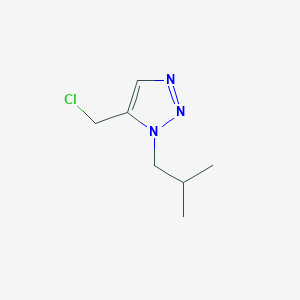

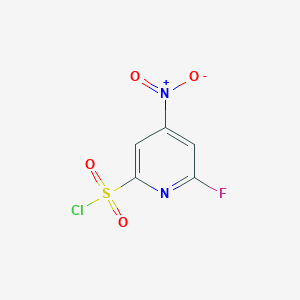
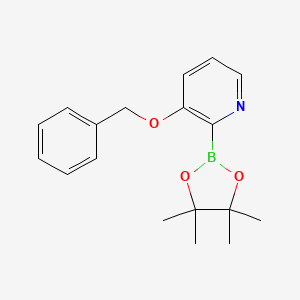
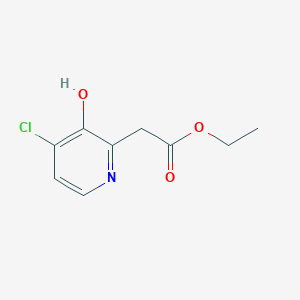
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

